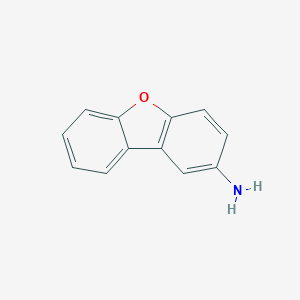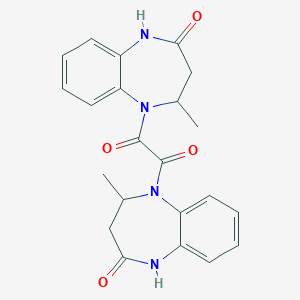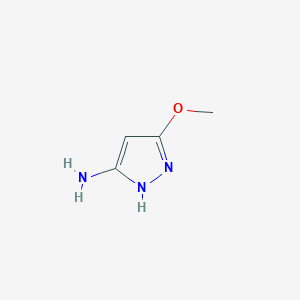
5-Methoxy-1H-pyrazol-3-amine
Vue d'ensemble
Description
5-Methoxy-1H-pyrazol-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a simple aromatic ring organic compound of the heterocyclic diazole series .
Synthesis Analysis
The synthesis of 5-Methoxy-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A specific example includes the reaction of 3- (tert -butyl)-1-methyl-1 H -pyrazol-5-amine 1 with p -methoxybenzaldehyde 2 .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-pyrazol-3-amine consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
5-Methoxy-1H-pyrazol-3-amine can react with other compounds to form new substances. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
5-Methoxy-1H-pyrazol-3-amine has a molecular weight of 113.12 . It is a liquid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Anti-Cancer Activities
- A study described an environmentally friendly method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using 5-Methoxy-1H-pyrazol-3-amine. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).
Antimicrobial Agents
- Another research synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to assess their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial activities against various bacterial and fungal strains (Raju et al., 2010).
C-H Amination Catalysis
- A study explored the use of Rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating a method for functionalizing existing drugs and other compounds (Wu et al., 2014).
Synthesis of N-Heterocyclic Amines
- Research highlighted an efficient synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, emphasizing its potential as a key synthetic intermediate for valuable pyrazole derivatives (Becerra et al., 2021).
Medical Imaging Tracers
- Methoxy-substituted analogs of O-1302, including variants of 1H-pyrazol-3-amine, were synthesized to develop tracers for medical imaging, specifically targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Modification of Polymeric Materials
- A study modified poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, demonstrating enhanced antibacterial and antifungal activities and potential for medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- New synthesized bipyrazole compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, have been shown to effectively inhibit corrosion of pure iron in acidic media, indicating potential applications in materials science (Chetouani et al., 2005).
Biological Activity Studies
- Pyrazole derivatives were synthesized and characterized for their antitumor, antifungal, and antibacterial activities. These studies identified pharmacophore sites crucial for these biological activities, offering insights for drug development (Titi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUCCQCXNNWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559704 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrazol-3-amine | |
CAS RN |
41307-23-7 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
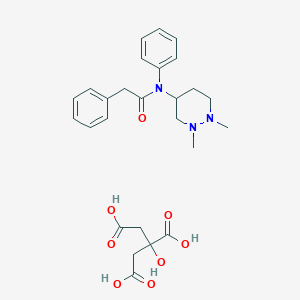


![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
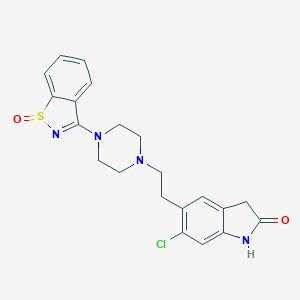
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)

